5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid
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Overview
Description
5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical and biological properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with potential antimicrobial activity.
Uniqueness
5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13) |
InChI Key |
XBWVNLSHQKOOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)C(=O)O |
Origin of Product |
United States |
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